(6R,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylicacid
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Overview
Description
(6R,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylicacid is a complex organic compound with a unique structure that includes an indolizine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylicacid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(6R,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylicacid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(6R,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (6R,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylicacid involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(6R,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylicacid: shares similarities with other indolizine derivatives, such as indolizine-2-carboxylic acid and indolizine-3-carboxylic acid.
Indolizine-2-carboxylic acid: Known for its use in organic synthesis and potential biological activities.
Indolizine-3-carboxylic acid: Studied for its chemical reactivity and applications in medicinal chemistry.
Uniqueness
What sets this compound apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
172039-41-7 |
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Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.222 |
IUPAC Name |
(6R,8aR)-6-amino-5-oxo-1,2,3,6,7,8-hexahydroindolizine-8a-carboxylic acid |
InChI |
InChI=1S/C9H14N2O3/c10-6-2-4-9(8(13)14)3-1-5-11(9)7(6)12/h6H,1-5,10H2,(H,13,14)/t6-,9-/m1/s1 |
InChI Key |
MDEYUQZRANNBGV-HZGVNTEJSA-N |
SMILES |
C1CC2(CCC(C(=O)N2C1)N)C(=O)O |
Synonyms |
8a(1H)-Indolizinecarboxylicacid,6-aminohexahydro-5-oxo-,(6R-cis)-(9CI) |
Origin of Product |
United States |
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